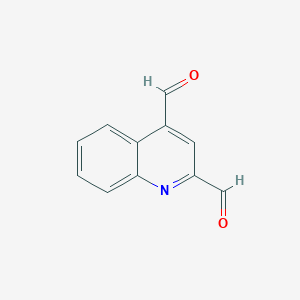

Quinoline-2,4-dicarbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H7NO2 |

|---|---|

Molekulargewicht |

185.18 g/mol |

IUPAC-Name |

quinoline-2,4-dicarbaldehyde |

InChI |

InChI=1S/C11H7NO2/c13-6-8-5-9(7-14)12-11-4-2-1-3-10(8)11/h1-7H |

InChI-Schlüssel |

HWLOAAFCSVWBDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C=O)C=O |

Herkunft des Produkts |

United States |

From Quinoline 2,4 Dicarboxylic Acid Derivatives:another Key Synthetic Route Starts with Quinoline 2,4 Dicarboxylic Acid or Its Esters. These Precursors Can Be Synthesized Through Methods Like the Combes Synthesis or a Modified Doebner Von Miller Reaction.nih.goviipseries.organ Efficient, One Pot Protocol for Synthesizing Quinoline 2,4 Dicarboxylate Scaffolds from Aryl Amines and Acetylenedicarboxylates Using Molecular Iodine As a Catalyst Has Also Been Developed.rsc.orgthe Dicarboxylic Acid or Its Ester Can then Be Reduced to the Corresponding Dicarbaldehyde. This Typically Involves a Two Step Process: Conversion of the Carboxylic Acid Groups to a More Easily Reducible Derivative Like an Acid Chloride or Weinreb Amide Followed by Controlled Reduction Using a Mild Reducing Agent Such As Diisobutylaluminium Hydride Dibal H .

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency of synthesizing Quinoline-2,4-dicarbaldehyde and its precursors is highly dependent on the careful control of reaction parameters.

Temperature-Dependent Reaction Yields and Selectivity

Reaction temperature is a key parameter for controlling both the rate and selectivity of a reaction. In many quinoline (B57606) syntheses, elevated temperatures are required to overcome activation energy barriers, particularly in cyclization steps. For instance, the iodine-catalyzed synthesis of quinoline-2,4-dicarboxylates is conducted at 80 °C. rsc.org However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. In multi-step syntheses, such as the reduction of dicarboxylic acids, low temperatures (e.g., -78 °C) are often necessary to prevent over-reduction of the aldehyde product to an alcohol.

Catalyst Design and Application in this compound Synthesis (e.g., SiO₂-SOCl₂)

Catalysis is fundamental to many modern synthetic methods for quinolines, offering improved yields and milder reaction conditions. While a specific application of a SiO₂-SOCl₂ catalyst for this compound synthesis is not prominently documented, the components suggest a potential role in formylation reactions.

Silica (SiO₂) can serve as a solid support for catalysts, providing a high surface area. It can also function as a mild Lewis acid or be functionalized to create more active catalytic sites.

Thionyl chloride (SOCl₂) is a powerful activating agent. In the context of a Vilsmeier-Haack type reaction, SOCl₂ could react with DMF to generate the electrophilic Vilsmeier reagent, similar to the more commonly used POCl₃.

A catalyst system like SiO₂-SOCl₂ could therefore be designed to facilitate formylation under heterogeneous conditions, allowing for easier catalyst recovery and product purification. Other catalysts employed in the synthesis of relevant quinoline precursors include molecular iodine, which is low-cost and eco-friendly, and various Lewis acids like ZnCl₂. rsc.orgeijppr.com

Chemical Transformations and Derivatization Strategies of Quinoline 2,4 Dicarbaldehyde

Condensation Reactions Leading to Advanced Molecular Architectures

Condensation reactions involving Quinoline-2,4-dicarbaldehyde are a cornerstone for constructing sophisticated molecular frameworks. These transformations leverage the electrophilic nature of the aldehyde carbons to react with various nucleophiles, leading to the formation of Schiff bases, extended macrocycles, and novel polymeric materials.

The reaction of the aldehyde groups in this compound with primary amines is a classic condensation reaction that yields di-imine derivatives, commonly known as Schiff bases. libretexts.org This transformation is a powerful tool for introducing diverse functionalities onto the quinoline (B57606) scaffold. The reaction proceeds via a two-step mechanism: it begins with the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal or carbinolamine intermediate. eijppr.comwikipedia.org This is followed by an acid-catalyzed dehydration step, which eliminates a molecule of water to produce the stable C=N double bond of the imine. libretexts.orgwikipedia.org

The reaction is reversible and typically requires the removal of water, often through azeotropic distillation or the use of dehydrating agents, to drive the equilibrium towards the product. wikipedia.org The resulting Schiff bases are often highly stable, particularly when formed from aromatic amines, due to the effective conjugation between the aryl rings and the imine bond. eijppr.com This stability makes them useful ligands in coordination chemistry and as intermediates for further synthetic transformations. mdpi.comresearchgate.net

Table 1: General Scheme for Schiff Base Formation This table illustrates the fundamental condensation reaction between an aldehyde and a primary amine.

| Reactant 1 | Reactant 2 | Intermediate | Product | Byproduct |

|---|

This compound serves as a key building block in the synthesis of novel porphyrin analogues known as quiniporphyrins. illinoisstate.edu These macrocycles are part of a broader class of carbaporphyrinoids where one or more nitrogen atoms of the traditional porphyrin core are replaced by carbon. illinoisstate.edu In quiniporphyrins, the quinoline subunit is incorporated directly into the macrocyclic framework, with its nitrogen atom positioned at the periphery of the structure. illinoisstate.edu

The synthesis of these advanced architectures is typically achieved through a "[3+1]" macrocyclization strategy. illinoisstate.edu This approach involves the acid-catalyzed condensation of this compound (the "1" component) with a suitable tripyrrane derivative (the "3" component). The dialdehyde (B1249045) functionality of the quinoline precursor allows it to bridge the two ends of the linear tripyrrane, leading to the formation of the large, conjugated macrocyclic ring system characteristic of quiniporphyrins. illinoisstate.edu

Table 2: Key Components for "[3+1]" Quiniporphyrin Synthesis This table outlines the essential precursors for the macrocyclization reaction.

| Component Type | Specific Molecule | Role in Reaction |

|---|---|---|

| "1" Component | This compound | Dicarbonyl precursor providing the quinoline moiety |

| "3" Component | Tripyrrane | Linear polypyrrolic chain with reactive terminal positions |

The dual aldehyde functionalities of this compound enable its use as a monomer in polycondensation reactions. Specifically, it can undergo polymerization through dithioacetalization with difunctional thiols to create cross-linked polymeric gels. This reaction involves the formation of stable dithioacetal linkages between the quinoline monomer and a dithiol cross-linker, resulting in a three-dimensional polymer network.

This polymerization strategy has been employed to design and synthesize smart materials, such as thermo-responsive polymeric gels. These materials exhibit a phase transition in response to temperature changes, a property often characterized by a lower critical solution temperature (LCST). nih.govnih.gov For example, a thermo-responsive gel has been developed using this compound for the fluorometric detection of mercury ions. In this system, the polymer network can undergo de-acetalization in the presence of Hg²⁺, releasing the highly luminescent quinoline monomer and enabling sensitive detection. The design of such materials leverages the principles of stimuli-responsive polymers to create functional systems for specific applications. mdpi.commdpi.com

The formation of the polymeric gel proceeds via a step-growth polycondensation mechanism. The core reaction is the acid-catalyzed dithioacetalization of the aldehyde groups. In this process, each aldehyde functionality on the this compound monomer reacts with two thiol groups from a dithiol linker molecule. The reaction forms a five- or six-membered cyclic dithioacetal, a stable covalent bond that constitutes the cross-linkage point in the polymer network. Since both the quinoline monomer and the dithiol linker are difunctional, the reaction propagates in three dimensions, leading to the formation of an insoluble, cross-linked gel structure. The extent of cross-linking and the resulting physical properties of the gel can be controlled by adjusting the stoichiometry of the monomers and the reaction conditions.

The rigid structure and dual reactive sites of this compound and its derivatives make them excellent candidates for use as organic linkers or building blocks in the synthesis of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). tcichemicals.comtcichemicals.com

In the construction of COFs, this compound can be reacted with multifunctional amine linkers (e.g., triamines) through Schiff base condensation to form highly ordered, porous, and crystalline two- or three-dimensional imine-linked frameworks. tcichemicals.comtcichemicals.com Furthermore, such imine-linked structures can serve as precursors to even more robust quinoline-linked COFs through subsequent annulation reactions like the Doebner or Doebner-von Miller reaction. nih.govresearchgate.net

For the synthesis of MOFs, the dicarbaldehyde is typically first oxidized to its more stable derivative, quinoline-2,4-dicarboxylic acid. nih.gov This dicarboxylate molecule then acts as a multidentate N,O-donor ligand, where the carboxylate oxygens and the quinoline nitrogen can coordinate to metal ions or metal clusters (e.g., Zn²⁺, Ln³⁺). nih.gov This coordination-driven self-assembly process results in the formation of stable, three-dimensional porous frameworks with well-defined structures and potential applications in areas like gas storage and catalysis. nih.gov

Table 3: Use of this compound Derivatives as Linkers in Porous Frameworks This table compares the role of the quinoline building block in the synthesis of COFs and MOFs.

| Framework Type | Derivative Used | Bonding Type | Resulting Linkage |

|---|---|---|---|

| COF | This compound | Covalent | Imine (C=N) |

| MOF | Quinoline-2,4-dicarboxylic acid | Coordinative | Metal-Carboxylate (M-O) & Metal-Nitrogen (M-N) |

Polymerization via Dithioacetalization for Cross-linked Polymeric Gels

Redox Chemistry of the Dicarbaldehyde Moieties

The aldehyde groups at the 2- and 4-positions of the quinoline ring are susceptible to both oxidation and reduction, leading to the formation of dicarboxylic acids and diols, respectively. These transformations are fundamental in modifying the electronic properties and structural dimensions of the parent molecule.

Oxidation: The dicarbaldehyde can be oxidized to the corresponding Quinoline-2,4-dicarboxylic acid. This conversion is a critical step in the synthesis of various quinoline derivatives that serve as inhibitors for biological targets such as the glutamate (B1630785) vesicular transport (GVT) protein. nih.gov Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids can be employed. The presence of the electron-withdrawing quinoline ring may influence the reaction conditions required for efficient oxidation. The synthesis of numerous halogenated and otherwise substituted quinoline-2,4-dicarboxylic acids has been accomplished through pathways that involve the oxidation of appropriate precursors. nih.gov

Reduction: Conversely, the aldehyde functionalities can be reduced to primary alcohols, yielding 2,4-bis(hydroxymethyl)quinoline. This transformation can be achieved using a variety of reducing agents common in organic synthesis, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting diol is a valuable intermediate for further derivatization, for instance, through esterification or etherification reactions, allowing for the introduction of new functional groups. While specific studies detailing the reduction of this compound are not prevalent, the reaction follows established principles of aldehyde chemistry.

The electrochemical properties of related quinoline aldehydes have been investigated, providing insight into their redox behavior. Studies on compounds like 8-hydroxy-quinoline-5-carbaldehyde show a strong correlation between the chemical structure and the observed reduction and oxidation potentials, which can be extrapolated to understand the reactivity of the 2,4-dicarbaldehyde analogue. researchgate.netunipi.it

| Transformation | Reagent Class | Product |

|---|---|---|

| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Quinoline-2,4-dicarboxylic acid |

| Reduction | Reducing Agents (e.g., NaBH₄, LiAlH₄) | 2,4-bis(hydroxymethyl)quinoline |

Exploration of Nucleophilic and Electrophilic Substitution Patterns

The substitution patterns of this compound are dictated by the inherent electronic nature of the quinoline ring and the influence of the two electron-withdrawing aldehyde substituents.

Nucleophilic Substitution and Addition: The pyridine (B92270) ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C2 and C4 positions. tutorsglobe.comresearchgate.netorientjchem.org In this compound, these positions are already occupied. Consequently, the most accessible sites for nucleophiles are the electrophilic carbonyl carbons of the aldehyde groups. These moieties readily undergo nucleophilic addition reactions, which are characteristic of aldehydes. libretexts.org For instance, reaction with primary amines can yield the corresponding di-Schiff base derivatives, a common derivatization strategy for quinoline-carbaldehydes. researchgate.net

While direct nucleophilic aromatic substitution on the ring to displace other groups is a common feature of quinolines (especially with good leaving groups like halogens at the C2 and C4 positions), the displacement of an aldehyde group is not a typical reaction pathway.

Electrophilic Substitution: Electrophilic aromatic substitution on the quinoline nucleus generally occurs on the more electron-rich benzene (B151609) ring, with a preference for the C5 and C8 positions. tutorsglobe.comquimicaorganica.org The presence of two strongly deactivating, electron-withdrawing aldehyde groups at the C2 and C4 positions further reduces the electron density of the entire heterocyclic system. This deactivation makes electrophilic substitution reactions on the ring significantly more challenging to achieve than on an unsubstituted quinoline molecule. Any such reaction would require harsh conditions and would be expected to proceed at the 5- and 8-positions of the carbocyclic ring, which are least affected by the deactivating influence of the substituents on the pyridine ring.

| Reaction Type | Position(s) | Reactivity and Directing Effects |

|---|---|---|

| Nucleophilic Addition | Carbonyl carbons of CHO groups at C2 and C4 | Highly favored; typical aldehyde chemistry (e.g., formation of imines, cyanohydrins, acetals). |

| Electrophilic Substitution | C5 and C8 | Strongly disfavored due to deactivating -CHO groups. Requires harsh conditions. |

| Nucleophilic Aromatic Substitution | C2 and C4 | Unlikely to displace aldehyde groups. These positions are sites of high electrophilicity on the ring itself. |

Spectroscopic Characterization and Structural Elucidation of Quinoline 2,4 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Quinoline-2,4-dicarbaldehyde, ¹H NMR spectroscopy provides critical information regarding the chemical environment of its protons.

In a ¹H NMR spectrum of this compound recorded in Chloroform-d (CDCl₃) at 500 MHz, the aldehyde protons appear as distinct singlets at δ 10.04 ppm and δ 9.95 ppm. rasayanjournal.co.in The aromatic protons resonate in the downfield region, with a multiplet observed between δ 8.51–8.45 ppm, a singlet at δ 8.38 ppm, a doublet of doublets at δ 8.26 ppm (J = 7.5, 1.6 Hz), a triplet of doublets at δ 7.87 ppm (J = 7.2, 1.3 Hz), and a doublet of doublet of doublets at δ 7.66 ppm (J = 8.4, 6.9, 1.3 Hz). rasayanjournal.co.in The specific chemical shifts and coupling constants are instrumental in assigning each proton to its respective position on the quinoline (B57606) ring.

The following table summarizes the ¹H NMR spectral data for this compound. rasayanjournal.co.in

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.04 | s | - | Aldehyde Proton |

| 9.95 | s | - | Aldehyde Proton |

| 8.51–8.45 | m | - | Aromatic Proton |

| 8.38 | s | - | Aromatic Proton |

| 8.26 | dd | 7.5, 1.6 | Aromatic Proton |

| 7.87 | td | 7.2, 1.3 | Aromatic Proton |

| 7.66 | ddd | 8.4, 6.9, 1.3 | Aromatic Proton |

Table 1: ¹H NMR Data for this compound in CDCl₃.

Further insights into the molecule's conformation can be derived from two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons, helping to define the spatial arrangement of the aldehyde groups relative to the quinoline ring.

Mass Spectrometry (MS and HRMS) for Molecular Formula Validation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable for validating its molecular formula. The synthesis of this compound has been confirmed using this technique, indicating that experimental mass-to-charge ratio data aligns with the calculated theoretical value for its molecular formula, C₁₁H₇NO₂. rasayanjournal.co.in This confirmation provides a high degree of confidence in the identity of the synthesized compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. In the case of this compound, the FTIR spectrum would be expected to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two aldehyde groups. These typically appear in the region of 1680-1715 cm⁻¹. Additionally, characteristic peaks for C-H stretching of the aromatic ring and the aldehyde groups, as well as C=C and C=N stretching vibrations of the quinoline core, would be anticipated.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The positions and intensities of these bands (λmax) are indicative of the energy gaps between the molecule's electronic orbitals and can be influenced by the presence of the electron-withdrawing aldehyde substituents.

Solid-State Structural Characterization via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. Such data would be invaluable for understanding the crystal packing and the conformation of the molecule in its crystalline form, offering a static picture that complements the dynamic information obtained from solution-state NMR studies.

Computational and Theoretical Investigations of Quinoline 2,4 Dicarbaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular properties, offering a balance between accuracy and computational cost. For Quinoline-2,4-dicarbaldehyde, DFT is instrumental in understanding its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. DFT methods, such as those employing the B3LYP functional, are used to calculate the ground-state geometry by finding the minimum energy configuration of the atoms. nih.gov For this compound, this process is crucial for understanding the spatial orientation of the two carbaldehyde (-CHO) groups relative to the quinoline (B57606) ring.

The rotation of the two aldehyde groups around their respective C-C single bonds gives rise to different conformers. A detailed conformational analysis involves mapping the potential energy surface to identify various stable conformers (local minima) and the transition states that separate them. This "conformational landscape" reveals the flexibility of the molecule and the relative populations of different conformers at a given temperature. Studies on similar substituted quinolinones have successfully used DFT to predict the stability of various tautomers and conformers. nih.govscielo.br

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.org

In quinoline derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic ring system. researchgate.net DFT calculations provide accurate estimations of the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org For this compound, the electron-withdrawing nature of the two carbaldehyde groups is expected to influence the energies of the frontier orbitals significantly.

| Compound System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (Benzo[b]Pyridine) | -6.646 | -1.816 | 4.830 |

| (E)-3-(2-chlorobenzylidene)-dihydroquinolin-4(1H)-one (CMQ) | -6.730 | -0.820 | 5.910 |

| (E)-3-(2-nitrobenzylidene)-dihydroquinolin-4(1H)-one (NMQ) | -6.930 | -1.200 | 5.730 |

Data in the table is for illustrative purposes based on published values for related quinoline derivatives to demonstrate the application of DFT analysis. scielo.brscirp.org

DFT calculations are a highly effective tool for predicting spectroscopic data, which can then be used to validate experimentally determined structures. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to theoretical prediction. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the magnetic shielding tensors of nuclei in a molecule. rsc.orgnih.gov

These calculated shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane). Comparing the predicted ¹H and ¹³C NMR spectra with experimental results provides a robust method for structural confirmation. This approach is powerful for distinguishing between isomers or identifying specific protonation states. rsc.org For this compound, DFT could predict the chemical shifts for each unique proton and carbon, aiding in the assignment of complex experimental spectra. researchgate.net

| Carbon Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 150.1 | 151.5 | -1.4 |

| C3 | 121.3 | 122.0 | -0.7 |

| C4 | 148.5 | 149.3 | -0.8 |

| C8a | 139.0 | 140.1 | -1.1 |

This table demonstrates the typical accuracy of DFT-based NMR predictions for quinoline-type structures. researchgate.net

DFT is also a cornerstone of modern mechanistic chemistry, allowing researchers to explore the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. researchgate.net This information is vital for understanding why a reaction proceeds through a specific pathway and for explaining observed selectivity (chemo-, regio-, and stereoselectivity).

For this compound, DFT could be used to investigate its synthesis, such as the formylation of a quinoline precursor, to understand why the aldehyde groups are directed to the C2 and C4 positions. researchgate.net Similarly, the reactivity of the aldehyde groups can be studied, predicting which one is more susceptible to nucleophilic attack and explaining the selectivity of subsequent transformations. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT studies typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational flexibility, solvent effects, and interactions with other molecules. nih.govnih.gov

For this compound, an MD simulation could model its behavior in an aqueous solution, revealing how water molecules arrange around it and how the aldehyde groups fluctuate. Furthermore, if the molecule is being investigated for biological activity, MD simulations can be used to study its binding to a target protein or enzyme. researchgate.netresearchgate.net These simulations can assess the stability of the molecule within a binding pocket and identify key interactions that contribute to its binding affinity. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice defined by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and solid-state properties. Computational methods are used to analyze and quantify these non-covalent forces.

Hirshfeld surface analysis is a common technique used to visualize and explore intermolecular contacts in a crystal. scielo.br This method maps various properties onto the surface, highlighting regions involved in different types of interactions. For this compound, this analysis would likely reveal significant π-stacking interactions between the flat quinoline ring systems of adjacent molecules. Additionally, weak hydrogen bonds, such as C–H···O interactions involving the aldehyde groups and the quinoline ring, play a crucial role in stabilizing the crystal packing. rsc.orgacs.org The quantification of these interaction energies through DFT or other methods provides a detailed understanding of the forces governing the supramolecular architecture. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern medicinal chemistry and materials science. These methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties, respectively dergipark.org.trnih.gov. For quinoline derivatives, a class of heterocyclic compounds with a wide array of pharmacological activities, QSAR and QSPR models have been extensively developed to guide the design of new, more potent, and selective agents researchgate.net.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds, such as quinoline derivatives, are dependent on the changes in their molecular features nanobioletters.com. These features are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These pertain to the electronic structure of the molecule and include parameters like atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) orientjchem.org. For instance, the electronic properties of quinoline derivatives have been correlated with their anticancer activities orientjchem.org.

Steric Descriptors: These describe the size and shape of the molecule.

Hydrophobic Descriptors: These relate to the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADMET) properties nih.gov.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching researchgate.net.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic and geometric properties of molecules dergipark.org.trresearchgate.net.

Various statistical and machine learning methods are employed to build the QSAR/QSPR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) researchgate.netresearchgate.net.

A significant focus of QSAR studies on quinoline derivatives has been in the realm of anticancer drug discovery nih.gov. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful nih.govtandfonline.comnih.gov. These techniques analyze the steric and electrostatic fields surrounding the molecules to determine how these fields correlate with biological activity tandfonline.commdpi.com. For example, CoMFA and CoMSIA studies on quinoline derivatives as topoisomerase-II inhibitors have provided contour maps that highlight regions where modifications to the molecular structure could enhance anticancer activity tandfonline.comnih.gov. These studies have revealed that electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields often have a significant impact on the antibreast cancer activity of quinoline derivatives nih.gov.

In a typical 3D-QSAR study, a dataset of quinoline analogues with known biological activities is aligned based on a common substructure. The CoMFA and CoMSIA models are then developed and validated using internal and external validation techniques to ensure their predictive power tandfonline.commdpi.comfrontiersin.org. The statistical significance of these models is often evaluated using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of estimation (SEE) tandfonline.comfrontiersin.org. A q² value greater than 0.5 is generally considered indicative of a good predictive model tandfonline.com.

The insights gained from these computational models are invaluable for the rational design of novel quinoline derivatives with improved therapeutic potential. By understanding the key structural features that govern activity, chemists can synthesize new compounds with a higher probability of success, thereby accelerating the drug discovery process mdpi.comnih.gov. For example, based on the findings from QSAR models, new bisquinoline derivatives with promising anticancer validity have been postulated nanobioletters.com.

The table below illustrates a hypothetical QSAR analysis for a series of quinoline derivatives, showcasing the relationship between molecular descriptors and biological activity.

| Compound ID | Experimental pIC50 | Predicted pIC50 | LogP | Molecular Weight |

| Quinoline-Derivative-1 | 7.2 | 7.1 | 2.5 | 250 |

| Quinoline-Derivative-2 | 6.8 | 6.9 | 2.1 | 235 |

| Quinoline-Derivative-3 | 7.5 | 7.4 | 2.8 | 265 |

| Quinoline-Derivative-4 | 6.5 | 6.6 | 1.9 | 220 |

| Quinoline-Derivative-5 | 8.1 | 8.0 | 3.2 | 290 |

| Quinoline-Derivative-6 | 7.8 | 7.7 | 3.0 | 280 |

Advanced Applications and Functional Material Development Utilizing Quinoline 2,4 Dicarbaldehyde

Sensing Platforms Based on Derived Polymeric Architectures

The dual aldehyde groups of quinoline-2,4-dicarbaldehyde serve as ideal anchor points for polymerization, leading to novel polymeric structures with tailored properties for sensor applications. These materials can exhibit sensitivity to various external stimuli, including temperature and the presence of specific metal ions.

A notable application of this compound is in the creation of chemosensors for toxic heavy metal ions. Researchers have fabricated a thermo-responsive gel polymer through the dithioacetylation of this compound. This polymer demonstrates a "turn-on" fluorescence sensitivity specifically for mercury (II) ions (Hg²⁺).

The underlying sensing mechanism is a reversible chemical transformation. The polymer itself, containing dithioacetal groups, exhibits quenched fluorescence. However, in the presence of Hg²⁺ ions, mercury strongly binds to the dithioacetal units, causing the polymer to degrade and release the highly fluorescent this compound. This results in a significant increase in fluorescence emission at 418 nm, signaling the presence of mercury ions. This method has proven effective for detecting Hg²⁺ in various samples at the nanomolar scale.

Table 1: Fluorescence Response of a this compound-derived Polymer to Various Metal Ions

| Metal Ion | Fluorescence Response |

| Hg²⁺ | Turn-on |

| Pb²⁺ | No significant change |

| Cd²⁺ | No significant change |

| Ni²⁺ | No significant change |

| Cu²⁺ | No significant change |

| Zn²⁺ | No significant change |

The same polymeric architecture derived from the dithioacetylation of this compound with 2,2′-(Ethylenedioxy)diethanethiol also exhibits thermo-responsive behavior. The synthesized cross-linked 3D polymer can form a gel in the presence of suitable solvents. This gel state is sensitive to temperature changes; it loses its form when heated to high temperatures. The formation and stability of this polymeric gel are influenced by both the solvent used and the ambient temperature. This thermo-responsive characteristic is a key feature that can be harnessed in the development of smart sensor materials where environmental temperature is a critical parameter.

Ligand Chemistry in Coordination Polymer and Metal Complex Design

The carboxylate derivative of this compound, quinoline-2,4-dicarboxylate (Qdca²⁻), has emerged as a highly effective ligand in the field of coordination chemistry. Its ability to act as a multidentate donor, coordinating through both its nitrogen atom and carboxylate oxygen atoms, allows for the construction of intricate and diverse coordination polymers and metal complexes.

Quinoline-2,4-dicarboxylic acid is an excellent candidate for forming stable complexes with metal ions due to its varied coordination capabilities. It has been successfully employed as a multidentate N,O-donor ligand to construct a series of novel three-dimensional coordination polymers with selected lanthanide(III) ions (Ln³⁺), including Nd³⁺, Eu³⁺, Tb³⁺, and Er³⁺. In these structures, the quinoline-2,4-dicarboxylate anion acts as a bridging or bridging-chelating building block, connecting multiple metal centers.

The structural diversity of the resulting lanthanide coordination polymers is significantly influenced by the denticity and conformation of the quinoline-2,4-dicarboxylate ligand. These factors, in turn, can be controlled by the synthesis conditions, particularly the temperature. The Qdca²⁻ ligand has been observed to bind between two to five metal centers, exhibiting seven different coordination modes. These variations arise primarily from the different ways the carboxylate groups coordinate to the lanthanide ions. For instance, in a complex with europium(III), the Qdca²⁻ anion can exhibit three distinct coordination types within the same structure. This flexibility in coordination allows for the formation of complex and varied three-dimensional frameworks.

Table 2: Coordination Modes of Quinoline-2,4-dicarboxylate (Qdca²⁻) in Lanthanide(III) Polymers

| Coordination Mode | Description | Number of Metal Centers Bound |

| Bridging | Connects two metal centers | 2 |

| Bridging-Chelating | Chelates one metal center and bridges to others | 3-5 |

| Tetradentate | Coordinates through four donor atoms | 3 |

| Monodentate | Coordinates through a single carboxylate oxygen | 1 |

| Bidentate-Bridging | A carboxylate group bridges two metal centers | 2 |

Metal complexes incorporating quinoline-derived ligands are recognized for their potential in various catalytic applications. The nitrogen atom in the quinoline (B57606) ring and additional functional groups can coordinate with a variety of transition metals, creating complexes with unique electronic and steric properties that are conducive to catalysis.

While specific catalytic studies focusing exclusively on metal complexes of this compound or its dicarboxylate are not extensively detailed in the reviewed literature, the broader class of quinoline-based coordination complexes has demonstrated catalytic activity in several organic transformations. For example, copper complexes with other quinoline derivatives have been shown to catalyze the oxidation of catechol to o-quinone. The catalytic efficiency in these systems is dependent on both the structure of the quinoline ligand and the nature of the metal ion and its counter-ions. It is plausible that coordination polymers and metal complexes derived from quinoline-2,4-dicarboxylate could also function as catalysts, potentially in reactions such as C-C coupling or oxidation, an area ripe for further investigation.

Building Blocks for Optoelectronic Materials and Devices

This compound, a heterocyclic aromatic compound, holds potential as a versatile building block in the synthesis of novel organic materials for optoelectronic applications. Its rigid quinoline core and reactive aldehyde functionalities allow for the construction of larger conjugated systems with tailored electronic properties.

Precursors for Emitting Materials in Organic Light-Emitting Diodes (OLEDs)

While direct application of this compound as an emitting material in OLEDs is not extensively documented, its structural features make it a promising precursor for the synthesis of such materials. The two aldehyde groups can readily undergo condensation reactions, particularly with primary amines, to form Schiff bases. This class of compounds is known for its diverse photophysical properties, including fluorescence, making them candidates for emissive layers in OLEDs.

The quinoline moiety itself is a well-known chromophore that has been incorporated into various fluorescent probes and OLED materials. By reacting this compound with different aromatic or aliphatic diamines, a library of Schiff base derivatives can be synthesized. The electronic properties of these derivatives, such as the HOMO/LUMO energy levels and the emission wavelength, can be fine-tuned by varying the structure of the amine component. This modular approach allows for the systematic design of materials with specific colors and efficiencies.

Table 1: Potential Schiff Base Derivatives of this compound for Optoelectronic Applications

| Reactant A (Dicarbaldehyde) | Reactant B (Amine) | Resulting Compound Class | Potential Properties |

| This compound | Aniline | Di-imine Quinoline Derivative | Extended π-conjugation, potential for charge transport |

| This compound | p-Phenylenediamine | Conjugated Polymer Precursor | Tunable bandgap, electroluminescence |

| This compound | 2,6-Diisopropylaniline | Sterically Hindered Schiff Base | Enhanced solubility, potential for aggregation-induced emission |

The research into quinoline-based Schiff bases has shown that their metal complexes can also exhibit interesting luminescent properties. Chelation of metal ions such as Zn(II) or Al(III) to the imine nitrogen and the quinoline nitrogen can lead to the formation of stable metal-organic complexes with enhanced fluorescence quantum yields and altered emission wavelengths. This opens up another avenue for the development of phosphorescent emitters for OLEDs.

Construction of Supramolecular Systems and Molecular Machines

The precise geometry and reactive functional groups of this compound make it an excellent candidate for the construction of complex supramolecular architectures and the building blocks of molecular machines. The two aldehyde groups, positioned at the 2 and 4 positions of the quinoline ring, can act as "hinges" or "linkers" in the self-assembly of larger, well-defined structures.

Dynamic covalent chemistry, particularly the reversible formation of imine bonds, is a powerful tool in supramolecular chemistry. By reacting this compound with multivalent amines, it is possible to construct discrete, shape-persistent macrocycles or even three-dimensional cages. acs.orgnih.gov The thermodynamics of the reversible imine formation allows for "error-checking" during the self-assembly process, leading to the formation of the most stable supramolecular structure in high yield.

Table 2: Examples of Supramolecular Architectures from Dicarbaldehydes

| Dicarbaldehyde Component | Amine Component | Resulting Supramolecular Structure | Driving Interaction |

| Aromatic Dicarbaldehyde | (1R,2R)-Cyclohexane-1,2-diamine | Trianglimine Macrocycle semanticscholar.org | Imine Condensation |

| Dialdehyde (B1249045) | Triamine | [2+3] Imine Cage acs.org | Dynamic Covalent Chemistry |

| Hexaformyl Precursor | Bisamine | Basket-shaped Triscationic Cage nih.gov | Imine Condensation in Water |

The internal cavity of such supramolecular hosts can be designed to selectively bind guest molecules, leading to applications in sensing, catalysis, and drug delivery. The quinoline unit within the structure can also introduce specific functionalities, such as a binding site for metal ions or a fluorescent reporter for guest recognition.

Furthermore, the conformational changes in the resulting supramolecular structures could be triggered by external stimuli, such as light, pH, or the presence of a specific guest molecule. This responsive behavior is a key characteristic of molecular machines, where controlled motion at the molecular level can be harnessed to perform work. While the specific application of this compound in molecular machines is a nascent area of research, its potential as a key building block is significant.

Future Perspectives and Emerging Research Directions for Quinoline 2,4 Dicarbaldehyde

Innovative Synthetic Strategies for Enhanced Efficiency and Sustainability

The future of quinoline-2,4-dicarbaldehyde synthesis lies in the development of more efficient, sustainable, and environmentally benign methodologies. While traditional multi-step synthetic routes have been established, emerging research is focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Metal-free synthesis is another key area of development, aiming to eliminate the use of potentially toxic and expensive metal catalysts. rsc.org Strategies employing organocatalysts or iodine-mediated reactions are being investigated to achieve the synthesis of the quinoline (B57606) core under milder and more sustainable conditions. The principles of green chemistry, such as the use of greener solvents like water or ethanol (B145695) and energy-efficient techniques like microwave or ultrasound irradiation, are also being increasingly integrated into synthetic protocols for quinoline derivatives. researchgate.netnih.gov

Future research will likely focus on the development of catalytic systems that allow for the direct and selective formylation of the quinoline nucleus at the 2 and 4 positions. This could involve the use of advanced C-H activation techniques, which would represent a significant step forward in terms of atom economy and synthetic efficiency. nih.gov

Expansion of Derivatization Chemistry for Diverse Functionalization

The two highly reactive aldehyde groups of this compound offer a versatile platform for a wide range of derivatization reactions, opening up possibilities for creating a diverse library of functionalized molecules. Future research will undoubtedly focus on exploring and expanding this derivatization chemistry to tailor the properties of the resulting compounds for specific applications.

The formation of Schiff bases through condensation with primary amines is a fundamental and powerful tool for derivatization. This reaction can be employed to introduce a vast array of functional groups, leading to the synthesis of novel ligands for coordination chemistry, building blocks for supramolecular assemblies, and biologically active compounds. The resulting Schiff base derivatives can exhibit interesting photophysical properties, making them candidates for fluorescent probes and sensors.

Furthermore, the aldehyde moieties can undergo a variety of other chemical transformations, including:

Wittig and related olefination reactions: to introduce carbon-carbon double bonds and extend the conjugated system.

Reductive amination: to form secondary and tertiary amines, which can serve as important intermediates in organic synthesis.

Knoevenagel and aldol (B89426) condensations: to create new carbon-carbon bonds and construct more complex molecular architectures.

The ability to selectively modify one or both aldehyde groups will be a key area of investigation, allowing for the creation of unsymmetrical derivatives with unique properties.

Rational Design of Advanced Functional Materials with Tunable Properties

The unique structural and electronic properties of the quinoline moiety, combined with the reactive nature of the dicarbaldehyde functional groups, make this compound an attractive building block for the rational design of advanced functional materials with tunable properties.

A significant area of future research will be the incorporation of this compound into polymers and metal-organic frameworks (MOFs). The dialdehyde (B1249045) functionality allows it to act as a cross-linking agent or a monomer in polymerization reactions, leading to the formation of novel polymers with tailored thermal, mechanical, and electronic properties.

In the realm of MOFs, this compound can serve as a versatile organic linker. By reacting with metal ions, it can self-assemble into highly ordered, porous structures. The properties of these MOFs, such as their porosity, stability, and catalytic activity, can be tuned by varying the metal ions and the reaction conditions. The nitrogen atom within the quinoline ring and the oxygen atoms of the aldehyde groups can all act as coordination sites, offering a rich coordination chemistry to be explored. While research has been conducted on quinoline-2,4-dicarboxylate-based coordination polymers, the dicarbaldehyde analogue presents new opportunities for post-synthetic modification within the pores of the MOF.

The design of materials with specific optical and electronic properties is another exciting frontier. The extended π-system of the quinoline ring suggests that derivatives of this compound could find applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical materials. chemrj.org

Interdisciplinary Approaches Combining Synthesis, Computation, and Application

The future development of this compound and its derivatives will greatly benefit from interdisciplinary approaches that combine synthetic chemistry, computational modeling, and application-focused research.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net These theoretical predictions can guide the rational design of new synthetic targets with desired properties, thereby reducing the need for extensive trial-and-error experimentation. For example, computational screening can be used to predict the binding affinity of different derivatives with specific targets, which is particularly relevant in the design of new sensors or biologically active molecules.

The synergy between synthetic chemists, who can create novel molecules, and materials scientists or biologists, who can test their applications, will be crucial for accelerating progress in this field. This collaborative approach will enable a feedback loop where the performance of a new material or the biological activity of a new compound informs the design of the next generation of this compound derivatives.

Exploration of New Sensing Modalities and Targets

The inherent fluorescence of the quinoline scaffold makes this compound a promising candidate for the development of new fluorescent sensors. researchgate.net Future research will focus on designing and synthesizing derivatives that exhibit selective and sensitive responses to a variety of analytes.

The dicarbaldehyde groups can be functionalized with specific recognition moieties to create chemosensors for metal ions, anions, and neutral molecules. The binding of the target analyte to the recognition site can induce a change in the fluorescence properties of the quinoline core, such as an enhancement or quenching of the emission, or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence signaling provides a clear and measurable response.

Emerging research directions in this area include:

Ratiometric sensing: Designing probes that exhibit a change in the ratio of two different emission wavelengths upon analyte binding, which can provide more accurate and reliable measurements.

Sensing of biological molecules: Developing sensors for important biomolecules such as amino acids, proteins, and nucleic acids. britannica.com

Environmental monitoring: Creating sensors for the detection of pollutants and toxic substances in water and soil. researchgate.net

The development of paper-based sensors and other low-cost, portable analytical devices based on this compound derivatives is also a promising area for future research, which could have significant impacts on point-of-care diagnostics and environmental monitoring. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing Quinoline-2,4-dicarbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation , depending on precursor availability. For example:

- Claisen-Schmidt Condensation : React 3-acetylquinoline derivatives with aromatic aldehydes in n-butanol under reflux, using glacial acetic acid and piperidine as catalysts. Monitor reaction progress via TLC (Rf ~0.5–0.8) and optimize solvent polarity to improve yield .

- Vilsmeier-Haack Reaction : Treat quinoline precursors with POCl₃ and DMF at 0–5°C, followed by hydrolysis. Control temperature to avoid over-oxidation.

Q. Critical Parameters :

- Solvent choice (n-butanol vs. DMF) affects reaction kinetics.

- Catalyst ratios (e.g., acetic acid:piperidine at 1:1) minimize side products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Use a multi-spectral approach :

UV-Vis : Confirm π→π* transitions in the quinoline core (λmax ~320–350 nm; ε >10,000 L·mol⁻¹·cm⁻¹) .

FT-IR : Identify aldehyde C=O stretches (~1680–1720 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

¹H/¹³C NMR : Assign aldehyde protons (δ ~9.8–10.2 ppm) and distinguish between C-2 and C-4 carbons using DEPT-135 .

Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₉NO₂: m/z 199.06) with ≤2 ppm error .

Data Cross-Validation : Discrepancies in aldehyde proton shifts may indicate tautomerization; use DMSO-d₆ to stabilize enol forms .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor purity via HPLC (C18 column, MeOH:H₂O = 70:30) monthly .

- Humidity Control : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity in downstream syntheses .

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and track aldehyde oxidation to carboxylic acids via IR .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

Methodological Answer:

- Case Study : If ¹H NMR shows unexpected splitting in aldehyde protons:

- Variable Temperature NMR : Determine if dynamic equilibria (e.g., keto-enol tautomerism) cause signal broadening .

- X-ray Crystallography : Resolve ambiguity by crystallizing the compound (e.g., using CHCl₃/hexane) and analyzing dihedral angles between aldehyde groups .

- Computational Modeling : Compare DFT-calculated chemical shifts (GIAO method) with experimental data to identify conformational outliers .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

Methodological Answer:

- Prodrug Design : Synthesize Schiff base derivatives with amino acids (e.g., glycine) to improve water solubility. Test hydrolysis rates in simulated gastric fluid (pH 1.2) .

- Nanocarrier Systems : Encapsulate the compound in PLGA nanoparticles (150–200 nm size) and assess release kinetics via dialysis (PBS, pH 7.4) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound using LC-MS/MS to identify CYP450 vulnerabilities .

Q. How should researchers design experiments to analyze the compound’s reactivity in multicomponent reactions (MCRs)?

Methodological Answer:

- Screening Framework :

- Solvent Compatibility : Test polar (DMF) vs. non-polar (toluene) solvents in Ugi reactions with benzyl amines and tert-butyl isocyanide.

- Catalyst Screening : Compare BF₃·Et₂O and Sc(OTf)₃ for aldehyde activation efficiency .

- Kinetic Monitoring : Use in-situ IR to track imine intermediate formation (C=N stretch ~1640 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.